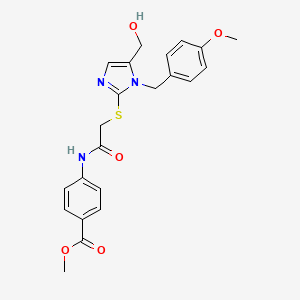

methyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate

CAS No.: 899999-87-2

Cat. No.: VC6387657

Molecular Formula: C22H23N3O5S

Molecular Weight: 441.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899999-87-2 |

|---|---|

| Molecular Formula | C22H23N3O5S |

| Molecular Weight | 441.5 |

| IUPAC Name | methyl 4-[[2-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate |

| Standard InChI | InChI=1S/C22H23N3O5S/c1-29-19-9-3-15(4-10-19)12-25-18(13-26)11-23-22(25)31-14-20(27)24-17-7-5-16(6-8-17)21(28)30-2/h3-11,26H,12-14H2,1-2H3,(H,24,27) |

| Standard InChI Key | NBNTUNJZRCGGCK-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)CO |

Introduction

Methyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of thioacetamides. Thioacetamides are derivatives of acetamide where a sulfur atom replaces one of the oxygen atoms, and they have been studied for their diverse pharmacological properties, particularly in the development of anti-cancer and anti-inflammatory agents. This compound features an imidazole ring and various functional groups that enhance its biological activity.

Chemical Identifiers:

-

Molecular Formula: Not explicitly provided in the search results, but can be deduced from its components.

-

IUPAC Name: Methyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate.

-

InChI and InChIKey: Not available in the search results.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. It starts with the preparation of the imidazole core, followed by functionalization with the thioacetamide and benzoate groups. The process requires careful control of conditions such as temperature and pH to ensure high yields and purity.

Synthesis Steps:

-

Preparation of Imidazole Core: This involves forming the imidazole ring with the appropriate substituents.

-

Thioacetamide Formation: The imidazole core is then linked to a thioacetamide group.

-

Benzoate Esterification: The final step involves attaching the benzoate ester to complete the molecule.

Biological Activity

While specific biological activity data for this compound are not available in the search results, thioacetamides in general have shown potential in medicinal chemistry, particularly in anti-cancer and anti-inflammatory applications. The presence of hydroxymethyl and methoxybenzyl groups may enhance its interaction with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume